molecular formula C19H15F2N5OS B2550910 2-((5-(1H-indol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-(2,4-difluorophenyl)acetamide CAS No. 852142-90-6

2-((5-(1H-indol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-(2,4-difluorophenyl)acetamide

Cat. No.: B2550910
CAS No.: 852142-90-6
M. Wt: 399.42
InChI Key: NOOHVPRQBLHPJA-UHFFFAOYSA-N
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Description

2-((5-(1H-indol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-(2,4-difluorophenyl)acetamide is a useful research compound. Its molecular formula is C19H15F2N5OS and its molecular weight is 399.42. The purity is usually 95%.
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Scientific Research Applications

Antiplasmodial Properties

A study explored the synthesis of novel N-((2,5-diaryl-3-trifluoroacetyl)-1H-indol-7-yl)acetamides, evaluating their in vitro antiplasmodial properties against the chloroquine-sensitive 3D7 strain of Plasmodium falciparum. The compounds demonstrated potential biological activity, attributed to specific substituent configurations that were theoretically supported by molecular docking against parasite lactate dehydrogenase (pLDH) (Mphahlele, Mmonwa, & Choong, 2017).

Antifungal and Plant Growth Regulating Activities

Another study synthesized triazole compounds containing a thioamide group, assessing their antifungal and plant growth regulating activities. The structural analysis confirmed the formation of potentially weak CH···N intermolecular interactions stabilizing the compounds' structures, indicating a versatile approach to developing biologically active substances (Li Fa-qian et al., 2005).

Sulfur-Aromatic Interaction in IDO1 Inhibition

Research on indoleamine 2,3-dioxygenase (IDO1) inhibitors for cancer immunotherapy highlighted a unique sulfur-aromatic interaction network in potent IDO1 inhibitor structures. This interaction was crucial for the high potency of these inhibitors, providing a pathway for the discovery of new therapeutic agents (Peng et al., 2020).

Polymer Hybrid Networks

A study focused on synthesizing a thioxanthone attached polyhedral oligomeric silsesquioxane (POSS) nano-photoinitiator for preparing poly(methyl methacrylate) hybrid networks. The incorporation of POSS into polymer matrices improved thermal stability and resulted in robust polymer/filler networks, showcasing the potential of such compounds in materials science (Batibay et al., 2020).

Heterocyclic Syntheses from Thioureido-Acetamides

The versatility of thioureido-acetamides as precursors for one-pot cascade reactions to synthesize various heterocycles was demonstrated. These reactions, offering excellent atom economy, produced compounds like 2-iminothiazoles and thioparabanic acids, which are significant for developing new chemical entities (Schmeyers & Kaupp, 2002).

Mechanism of Action

The mechanism of action of 1,2,4-triazoles is not fully understood, but they are known to have inhibitory potential against DNA gyrase, glucosamine-6-phosphate synthase, dihydrofolate reductase (DHFR), and SecA ATPase, which are essential proteins for bacteria .

Future Directions

The future research directions for 1,2,4-triazoles include the design and development of novel antibacterial agents incorporating 1,2,4-triazole to deal with the escalating problems of microbial resistance . The comprehensive compilation of work carried out on the 1,2,4-triazole nucleus will provide scope for researchers for the advancement of novel potential drug candidates having better efficacy and selectivity .

Properties

IUPAC Name

N-(2,4-difluorophenyl)-2-[[5-(1H-indol-3-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15F2N5OS/c1-26-18(13-9-22-15-5-3-2-4-12(13)15)24-25-19(26)28-10-17(27)23-16-7-6-11(20)8-14(16)21/h2-9,22H,10H2,1H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOOHVPRQBLHPJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=C1SCC(=O)NC2=C(C=C(C=C2)F)F)C3=CNC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15F2N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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